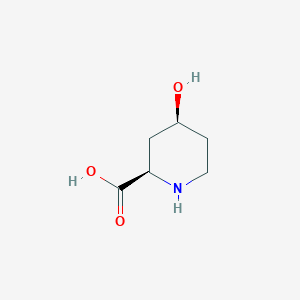
6-(S-Glutathionyl)-2-tert-butylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(S-Glutathionyl)-2-tert-butylhydroquinone, also known as GS-2BHQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a derivative of hydroquinone, a common ingredient in many skin-lightening products. However, unlike hydroquinone, GS-2BHQ has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is complex and not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are known to cause cellular damage and inflammation. 6-(S-Glutathionyl)-2-tert-butylhydroquinone also activates various signaling pathways in cells, leading to the induction of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its stability and water solubility, which make it easy to handle and use in lab experiments. It is also relatively non-toxic, making it a safe compound to work with. However, one limitation of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 6-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 6-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone, which is not fully understood. Finally, the development of new synthesis methods for 6-(S-Glutathionyl)-2-tert-butylhydroquinone may help to reduce its cost and make it more accessible for research.
Métodos De Síntesis
The synthesis of 6-(S-Glutathionyl)-2-tert-butylhydroquinone involves the reaction of tert-butylhydroquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction is catalyzed by an enzyme called glutathione S-transferase, which adds the glutathione molecule to the hydroquinone ring. The resulting compound, 6-(S-Glutathionyl)-2-tert-butylhydroquinone, is a stable and water-soluble molecule that can be easily purified and used for further research.
Aplicaciones Científicas De Investigación
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer.
Propiedades
Número CAS |
139035-71-5 |
|---|---|
Nombre del producto |
6-(S-Glutathionyl)-2-tert-butylhydroquinone |
Fórmula molecular |
C20H29N3O8S |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-(3-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)11-6-10(24)7-14(17(11)28)32-9-13(18(29)22-8-16(26)27)23-15(25)5-4-12(21)19(30)31/h6-7,12-13,24,28H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,25)(H,26,27)(H,30,31)/t12-,13-/m0/s1 |
Clave InChI |
RIXJAQXYSDPXNL-STQMWFEESA-N |
SMILES isomérico |
CC(C)(C)C1=C(C(=CC(=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Secuencia |
XXG |
Sinónimos |
6-(S-glutathionyl)-2-tert-butylhydroquinone 6GS-TBHQ conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



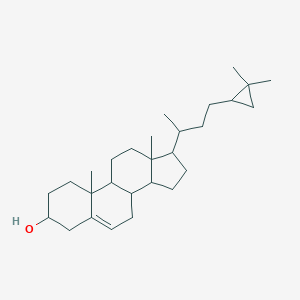

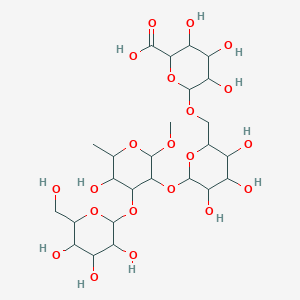
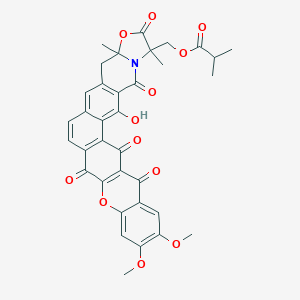
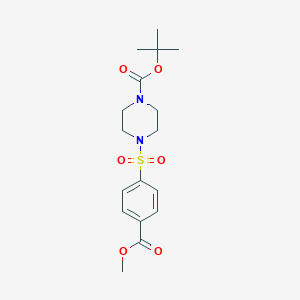

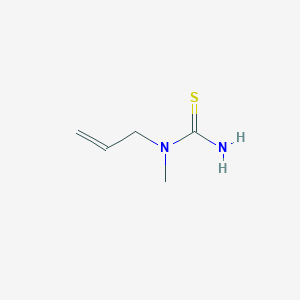

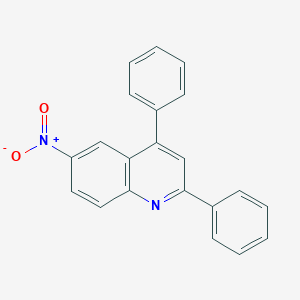
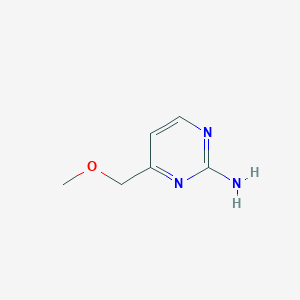
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
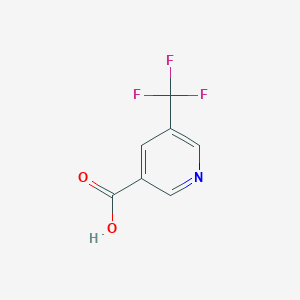
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
